Coordination Chemistry Differentiation: Unique π-Coordination Mode of 1-Allyl-1H-benzo[d][1,2,3]triazole in Copper(I) Complexes
1-Allyl-1H-benzo[d][1,2,3]triazole (1-Abtr) exhibits a distinct and quantifiable dual coordination mode (σ-bonding via the triazole nitrogen and π-bonding via the allylic double bond) in its crystalline copper(I) π-complex. This is in contrast to the behavior of unsubstituted 1H-benzotriazole (BtH) and saturated N-alkyl benzotriazoles (e.g., 1-methylbenzotriazole), which coordinate exclusively through the triazole nitrogen atoms [1]. In the centrosymmetric octanuclear complex [Cu8(1-Abtr)4Cl6(ClO4)2(EtOH)2], the allylic group of 1-Abtr is directly π-connected to the Cu1 and Cu2 atoms, while the triazole rings are σ-coordinated to Cu3 and Cu4 atoms, forming six-membered {Cu2N4} cycles. This specific π-π-stacking interaction between neighboring benzotriazole rings is characterized by a dihedral angle of 178.5(8)° [1]. This dual coordination mode is not accessible to non-allyl benzotriazole derivatives.
| Evidence Dimension | Coordination Mode to Cu(I) |
|---|---|
| Target Compound Data | Dual σ/π-coordination; Cu1 and Cu2 π-connected to allyl groups, Cu3 and Cu4 σ-connected to triazole rings [1] |
| Comparator Or Baseline | 1H-benzotriazole (BtH) / 1-methylbenzotriazole: Exclusive σ-coordination via triazole N-atoms |
| Quantified Difference | Qualitative difference: presence vs. absence of π-coordination and resulting π-π-stacking geometry (178.5° dihedral angle) [1] |
| Conditions | Alternating current electrochemical synthesis; single-crystal X-ray diffraction at 200 K; monoclinic, space group P21/n [1] |
Why This Matters
This unique dual coordination enables the design of polynuclear metal-organic frameworks and catalytic systems with geometries unattainable using non-allyl benzotriazole ligands, directly impacting the selection of this compound for advanced materials synthesis.
- [1] Slyvka Y, Fed'ko A, Goreshnik E, Mys'kiv M. Synthesis and crystal structure of a new heteroligand copper(I) π-complex [Cu8(C9H9N3)4Cl6(ClO4)2(EtOH)2] based on 1-allyl-1H-benzotriazole. Chem. Met. Alloys. 2020;13:8-13. View Source
